3-Methyl-1,1-diphenylurea
Overview
Description
3-Methyl-1,1-diphenylurea is a chemical compound that is closely related to various diphenylurea derivatives, which have been studied for their potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound 3-Methyl-1,1-diphenylurea is not directly mentioned in the provided papers, insights can be drawn from related compounds such as 1,3-diphenylurea (DPU) and other phenylurea derivatives.
Synthesis Analysis
The synthesis of diphenylurea derivatives can be achieved through various methods. For instance, 1,3-diphenylurea has been synthesized via a phosgene-free route, which involves the catalyzed reductive carbonylation of nitrobenzene in the presence of a Pd(II)-diphosphine catalyst. This method offers high yield and selectivity, providing an environmentally friendly alternative to traditional synthesis methods that use phosgene .
Molecular Structure Analysis
The molecular structure of diphenylurea derivatives is characterized by the presence of phenyl groups attached to a urea moiety. The conformational preferences of these compounds, such as phenylurea and 1,3-diphenylurea, have been explored using spectroscopic methods and quantum chemical computation. These studies reveal that the compounds can adopt cis and trans configurations of the amide groups, which are stabilized by weak intramolecular hydrogen bonding .
Chemical Reactions Analysis
Diphenylurea derivatives can undergo various chemical reactions depending on their functional groups. For example, 1,3-diphenylurea can react with methanol to produce methyl N-phenylcarbamate and phenyl isocyanate, which are valuable intermediates in the synthesis of carbamates and isocyanates . Additionally, the reaction of 3,5-diphenyl-1,2-dithiolium perchlorate with active methylene compounds can lead to the formation of novel products depending on the substituents present in the reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylurea derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure of various thiourea derivatives has been determined using X-ray crystallography, revealing the presence of intramolecular and intermolecular hydrogen bonding that affects their stability and reactivity . Theoretical studies have also been conducted to understand the recognition of metal ions by thiourea derivatives, which is important for their application in sensors .
Scientific Research Applications
Synthesis Intermediates
3-Methyl-1,1-diphenylurea is explored as an intermediate in the synthesis of various chemical compounds. For instance, 1,3-Diphenylurea (DPU), a closely related compound, has been proposed as a synthetic intermediate in phosgene-free synthesis methods. These methods involve the production of methyl N-phenylcarbamate and phenyl isocyanate from the urea by reacting with methanol. This alternative route offers a safer and more environmentally friendly approach to producing carbamates and isocyanates (Vavasori & Ronchin, 2012).
Preparation of Propellant Stabilizers
Specific modifications of 1,3-diphenylureas, such as N- and O-alkylation, are used in preparing derivatives that serve as stabilizers in propellants. These stabilizations are achieved through chemical reactions involving sodium hydride and iodoalkane in dimethylformamide. The resulting compounds are significant in the context of propellant stabilization, indicating a potential application of 3-Methyl-1,1-diphenylurea in similar contexts (Curtis, 1988).
DNA Binding Studies and Biological Activities
Studies have been conducted on the biological activities of various urea derivatives, including nitrosubstituted acyl thioureas, which may share structural similarities with 3-Methyl-1,1-diphenylurea. These studies include examining their antioxidant, cytotoxic, antibacterial, and antifungal activities against a range of pathogens and cell lines. Such research suggests the potential biomedical applications of 3-Methyl-1,1-diphenylurea and related compounds (Tahir et al., 2015).
Structural Analyses in Medicinal Chemistry
Structural analyses of compounds like 3-Methyl-1,1-diphenylurea provide insights into their conformational preferences, which is essential in medicinal chemistry. For example, studies on phenylurea and 1,3-diphenylurea highlight how different conformers can impact drug design and pharmaceutical applications. These insights are crucial for understanding how such compounds might interact with biological targets (Emery et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1,1-diphenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFYAZJNDOZIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Record name | 1-METHYL-3,3-DIPHENYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20641 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025593 | |
Record name | N'-Methyl-N,N-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-methyl-3,3-diphenylurea appears as needles or grayish-white powder. (NTP, 1992) | |
Record name | 1-METHYL-3,3-DIPHENYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20641 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
397 to 401 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | 1-METHYL-3,3-DIPHENYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20641 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 1-METHYL-3,3-DIPHENYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20641 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
3-Methyl-1,1-diphenylurea | |
CAS RN |
13114-72-2 | |
Record name | 1-METHYL-3,3-DIPHENYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20641 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Akardite II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13114-72-2 | |
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Record name | N-Methyl-N',N'-diphenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N'-methyl-N,N-diphenyl- | |
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Record name | N'-Methyl-N,N-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025593 | |
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Record name | 3-methyl-1,1-diphenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.748 | |
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Record name | N-METHYL-N',N'-DIPHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR12XN9HWN | |
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Melting Point |
339.6 to 342.5 °F (NTP, 1992) | |
Record name | 1-METHYL-3,3-DIPHENYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20641 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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